{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid

Catalog No.
S12324296
CAS No.
577795-69-8
M.F
C12H18BNO3
M. Wt
235.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boron...

CAS Number

577795-69-8

Product Name

{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid

IUPAC Name

[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid

Molecular Formula

C12H18BNO3

Molecular Weight

235.09 g/mol

InChI

InChI=1S/C12H18BNO3/c1-17-12-5-4-11(13(15)16)8-10(12)9-14-6-2-3-7-14/h4-5,8,15-16H,2-3,6-7,9H2,1H3

InChI Key

BGWPFLQTIWSNPG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OC)CN2CCCC2)(O)O

{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid is a boronic acid derivative characterized by the presence of a methoxy group and a pyrrolidine moiety. Its molecular formula is C12H17BNO3C_{12}H_{17}BNO_3, and it features a boron atom bonded to a phenyl ring that is further substituted with a methoxy group at the para position and a pyrrolidin-1-ylmethyl group at the meta position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

The chemical behavior of {4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid is influenced by its boronic acid functional group, which can participate in various reactions, including:

  • Suzuki Coupling Reactions: This compound can act as a coupling partner in Suzuki-Miyaura reactions, where it reacts with aryl halides to form biaryl compounds.
  • Acid-Base Reactions: The boronic acid group can undergo protonation and deprotonation, making it useful in pH-sensitive applications.
  • Formation of Boronate Esters: It can react with diols to form stable boronate esters, which are valuable intermediates in organic synthesis.

The synthesis of {4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid can be achieved through several methods:

  • Borylation of Aryl Compounds: Starting from 4-methoxyphenyl compounds, borylation can be performed using boron reagents under palladium catalysis.
  • Pyrrolidine Functionalization: The introduction of the pyrrolidine moiety can be accomplished via nucleophilic substitution reactions where pyrrolidine reacts with an appropriate electrophile derived from the aryl compound.
  • Coupling Reactions: Utilizing Suzuki coupling techniques can facilitate the formation of this compound from suitable aryl halides and boronic acids.

{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid has potential applications in various fields:

  • Pharmaceutical Development: Its structure suggests utility in designing drugs targeting specific biological pathways.
  • Material Science: The compound may be explored for its properties in organic electronics or as a building block for functional materials.

Several compounds share structural similarities with {4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid. Here are some comparable compounds:

Compound NameStructureNotable Features
4-Methoxyphenylboronic acidStructureLacks the pyrrolidine moiety; used in Suzuki reactions.
3-(Pyrrolidin-1-yl)phenylboronic acidStructureSimilar functionality but different substitution pattern; potential applications in drug design.
4-(Pyrrolidin-1-yloxy)phenylboronic acidStructureContains an ether linkage; may exhibit different reactivity profiles.

Uniqueness

{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid stands out due to its combination of a methoxy group and a pyrrolidine substituent, which may enhance solubility and biological activity compared to other boronic acids. This unique structure could lead to novel applications in medicinal chemistry and materials science.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

235.1379736 g/mol

Monoisotopic Mass

235.1379736 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-09

Explore Compound Types